molecular formula C15H16FN B13173235 3-[3-(3-Fluorophenyl)propyl]aniline

3-[3-(3-Fluorophenyl)propyl]aniline

Cat. No.: B13173235
M. Wt: 229.29 g/mol
InChI Key: WAGWACXUIAIKAC-UHFFFAOYSA-N
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Description

3-[3-(3-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It is a derivative of aniline, where the aniline group is substituted with a 3-(3-fluorophenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Fluorophenyl)propyl]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial for optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[3-(3-Fluorophenyl)propyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Fluorophenyl)propyl]aniline
  • 3-[3-(2-Fluorophenyl)propyl]aniline
  • 3-[3-(3-Chlorophenyl)propyl]aniline

Uniqueness

3-[3-(3-Fluorophenyl)propyl]aniline is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

3-[3-(3-fluorophenyl)propyl]aniline

InChI

InChI=1S/C15H16FN/c16-14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(17)11-13/h2-3,6-11H,1,4-5,17H2

InChI Key

WAGWACXUIAIKAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCC2=CC(=CC=C2)F

Origin of Product

United States

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